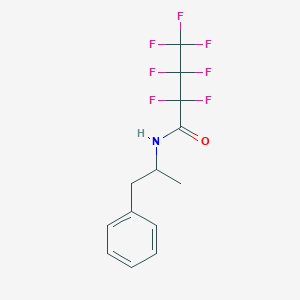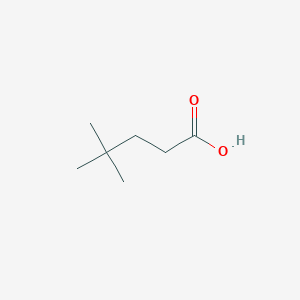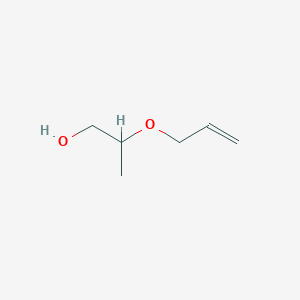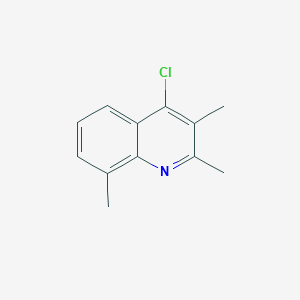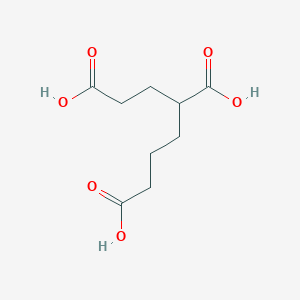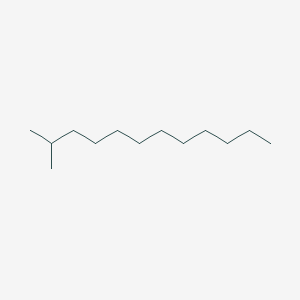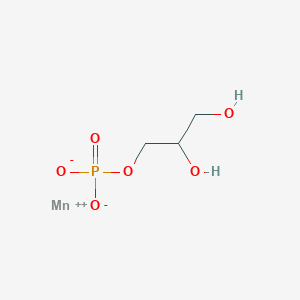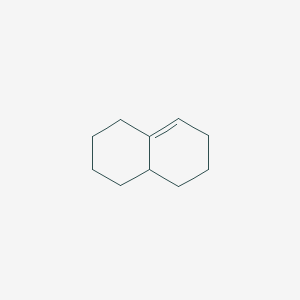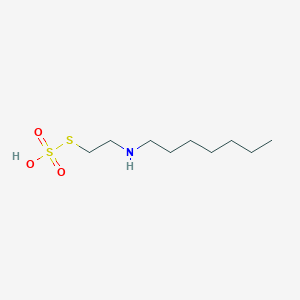
1-(2-Sulfosulfanylethylamino)heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfosulfanylethylamino)heptane, also known as MESNA, is a sulfhydryl compound that is used in various scientific research applications. It is a water-soluble compound that is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities.
Mécanisme D'action
1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent by donating a sulfhydryl group to reactive metabolites of drugs, which prevents them from binding to cellular macromolecules and causing toxicities. It also acts as a protective agent by scavenging free radicals and protecting cells from oxidative stress. The mechanism of action of 1-(2-Sulfosulfanylethylamino)heptane is well understood and has been extensively studied.
Effets Biochimiques Et Physiologiques
1-(2-Sulfosulfanylethylamino)heptane has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, protect against drug-induced toxicities, and have anti-cancer properties. 1-(2-Sulfosulfanylethylamino)heptane has also been shown to have a protective effect on the liver and kidneys, which are commonly affected by drug-induced toxicities.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Sulfosulfanylethylamino)heptane has several advantages for lab experiments, including its water solubility, ease of use, and well-understood mechanism of action. However, there are also limitations to its use, including its potential to interfere with certain assays and its limited stability in solution.
Orientations Futures
There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane. One area of interest is its potential as a cancer treatment. Further research is needed to determine its efficacy and safety as a cancer treatment. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects and reduce their toxicities. Additionally, further research is needed to optimize the synthesis method of 1-(2-Sulfosulfanylethylamino)heptane to improve its yield and purity.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)heptane is a sulfhydryl compound that is used in various scientific research applications. It is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate and sulfonating the resulting product with sulfuric acid. 1-(2-Sulfosulfanylethylamino)heptane acts as a reducing agent and a protective agent, and has been shown to have anti-cancer properties. Its advantages for lab experiments include its water solubility and well-understood mechanism of action, while its limitations include its potential to interfere with certain assays and limited stability in solution. There are several future directions for research on 1-(2-Sulfosulfanylethylamino)heptane, including its potential as a cancer treatment and its use in combination with other drugs.
Méthodes De Synthèse
1-(2-Sulfosulfanylethylamino)heptane is synthesized by reacting 2-mercaptoethanol with sodium chloroacetate in the presence of sodium hydroxide. The resulting product is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)heptane. The synthesis of 1-(2-Sulfosulfanylethylamino)heptane is a straightforward process that can be easily scaled up for larger production.
Applications De Recherche Scientifique
1-(2-Sulfosulfanylethylamino)heptane is used in various scientific research applications, including drug development, oxidative stress studies, and cancer research. It is commonly used as a reducing agent and a protective agent for the prevention of drug-induced toxicities. 1-(2-Sulfosulfanylethylamino)heptane has been shown to protect against the toxic effects of chemotherapy drugs such as cyclophosphamide and ifosfamide. It is also used in oxidative stress studies to evaluate the effects of oxidative stress on cells and tissues. Additionally, 1-(2-Sulfosulfanylethylamino)heptane has been shown to have anti-cancer properties and is being investigated as a potential cancer treatment.
Propriétés
Numéro CAS |
1191-49-7 |
|---|---|
Nom du produit |
1-(2-Sulfosulfanylethylamino)heptane |
Formule moléculaire |
C9H21NO3S2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)heptane |
InChI |
InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-10-8-9-14-15(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |
Clé InChI |
BDADSRBGWZXOQY-UHFFFAOYSA-N |
SMILES |
CCCCCCCNCCSS(=O)(=O)O |
SMILES canonique |
CCCCCCCNCCSS(=O)(=O)O |
Synonymes |
Thiosulfuric acid S-[2-(heptylamino)ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



